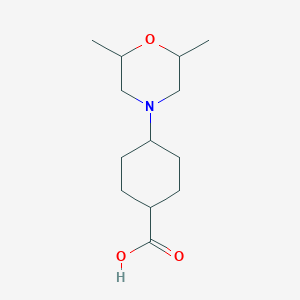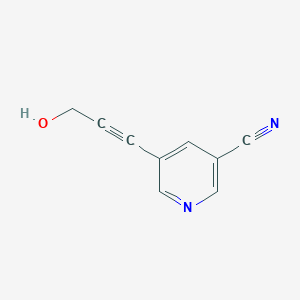![molecular formula C10H16ClNO2 B1493120 2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one CAS No. 2097956-25-5](/img/structure/B1493120.png)
2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one (2-COC) is an organic compound with a wide range of applications in chemical research. It is a cyclopentane oxazepinone derivative that has been studied for its potential use as a synthetic intermediate in the production of other compounds, as well as for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cycloadduct Transformation
Cycloadducts of methyl hydroxyalkynoates and DBU can be transformed into structures where furan-2(5H)-one and caprolactam rings are linked through an aminopropane tether. This highlights the compound's potential in synthesizing novel organic structures with applications in materials science and organic synthesis (Trofimov et al., 2017).
Crystal Structure Analysis
The crystal structure of closely related compounds, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, demonstrates the utility of such molecules in understanding molecular conformations and interactions, which can be critical in the design of new materials and drugs (Jian-Qiang Zheng et al., 2014).
Chemical Warfare Agent Detection
Compounds with similar structural motifs have been utilized in the detection of trace amounts of chemical warfare agents in various matrices, showcasing their potential applications in environmental monitoring and forensic science (Markku Mesilaakso and Eeva-Liisa Tolppa, 1996).
Synthesis of Bicyclic and Tricyclic Systems
Research into unsaturated cyclic and bicyclic hydrocarbons' reactions with chloral, leading to tricyclic oxabrexanes and oxabrendanes, exemplifies the synthetic versatility of compounds with similar structures. These findings contribute to synthetic organic chemistry, particularly in creating novel cyclic compounds with potential pharmaceutical applications (H. Fritz et al., 1975).
Catalytic Oxidation
Oxidovanadium complexes derived from Schiff base ligands, related to the structural features of the compound , have shown selective catalytic properties in the oxidation of organic substrates. This illustrates the compound's relevance in catalysis and materials chemistry (Kui Yang, 2014).
Eigenschaften
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-6-10(13)12-4-5-14-7-8-2-1-3-9(8)12/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBNECEOLWAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1493037.png)
![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1493038.png)




![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)




![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)

![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)